molecular formula C7H4BrF4N B1525534 4-Bromo-3-fluoro-2-(trifluoromethyl)aniline CAS No. 1092460-59-7

4-Bromo-3-fluoro-2-(trifluoromethyl)aniline

Cat. No.: B1525534
CAS No.: 1092460-59-7
M. Wt: 258.01 g/mol
InChI Key: IDPNXBDYEPFNQV-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-(trifluoromethyl)aniline typically involves halogenation reactions. One common method is the direct bromination and fluorination of aniline derivatives. The reaction conditions include the use of bromine (Br2) and fluorine (F2) sources under controlled temperatures and pressures to ensure selective halogenation.

Industrial Production Methods: In an industrial setting, the compound can be synthesized through continuous flow processes that allow for better control over reaction conditions and improved safety. These methods often involve the use of specialized reactors and catalysts to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and various alkyl halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives, carboxylic acids, and other oxidized products.

  • Reduction: Amine derivatives and other reduced forms.

  • Substitution: A variety of substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-fluoro-2-(trifluoromethyl)aniline has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a fluorescent probe or a reagent in biochemical assays.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Bromo-3-fluoro-2-(trifluoromethyl)aniline exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)aniline

  • 3-Fluoro-2-(trifluoromethyl)aniline

  • 4-Fluoro-2-(trifluoromethyl)aniline

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Properties

IUPAC Name

4-bromo-3-fluoro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4N/c8-3-1-2-4(13)5(6(3)9)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPNXBDYEPFNQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242748
Record name 4-Bromo-3-fluoro-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092460-59-7
Record name 4-Bromo-3-fluoro-2-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-fluoro-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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